

# Head-to-head comparison of IACS-10759 and BAY 87-2243

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Compound of Interest		
Compound Name:	IACS-10759	
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# Head-to-Head Comparison: IACS-10759 and BAY 87-2243

A comprehensive guide for researchers on two distinct inhibitors of mitochondrial complex I.

This guide provides a detailed, data-supported comparison of two potent and selective small-molecule inhibitors of mitochondrial complex I: IACS-10759 and BAY 87-2243. Developed as potential anti-cancer therapeutics, both compounds target oxidative phosphorylation (OXPHOS) but exhibit different primary downstream effects and have had divergent clinical trajectories. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of these molecules.

## **Executive Summary**

IACS-10759 and BAY 87-2243 are both inhibitors of mitochondrial complex I, a critical component of the electron transport chain. By inhibiting this complex, they disrupt cellular respiration and energy production.[1][2][3][4][5] IACS-10759 was developed to exploit the metabolic vulnerability of cancers highly dependent on OXPHOS.[6][7][8] In contrast, BAY 87-2243 was identified as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) activation, with its mechanism later elucidated as mitochondrial complex I inhibition.[5][9][10]

Preclinical studies demonstrated the anti-tumor efficacy of both compounds in various cancer models.[8][9][11][12][13] However, their clinical development has been challenging. Phase I



trials for IACS-10759 were discontinued due to a narrow therapeutic index and dose-limiting toxicities, including neurotoxicity and elevated blood lactate.[11][14] A phase I trial for BAY 87-2243 was also terminated, although the specific reasons are less detailed in the available literature.[15] This guide will delve into the available data to provide a clear comparison of their performance and methodologies.

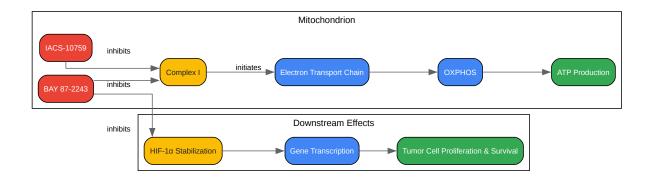
### **Mechanism of Action**

Both IACS-10759 and BAY 87-2243 target the NADH:ubiquinone oxidoreductase, or mitochondrial Complex I.[2][5][7] This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby halting the electron transport chain and reducing the production of ATP through oxidative phosphorylation.

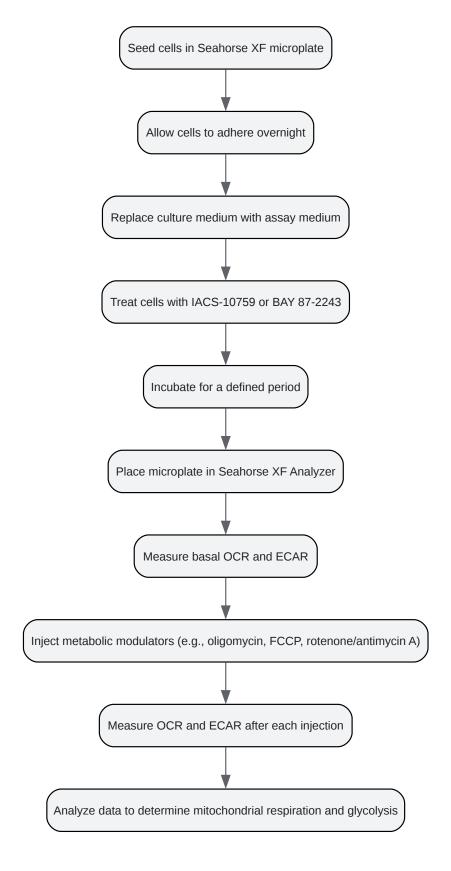
IACS-10759: This compound binds selectively to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[7][11] The primary consequence is a profound disruption of cellular bioenergetics, leading to decreased ATP production, impaired nucleotide and amino acid biosynthesis, and ultimately apoptosis in cancer cells that are heavily reliant on OXPHOS.[3][7][11]

BAY 87-2243: This inhibitor also acts on mitochondrial complex I.[5][9] Its inhibitory action prevents the stabilization of HIF-1 $\alpha$  under hypoxic conditions.[9][10] By blocking complex I, BAY 87-2243 is thought to reduce the production of reactive oxygen species (ROS) that, under hypoxia, would normally inhibit prolyl hydroxylases (PHDs). With PHDs active, HIF-1 $\alpha$  is hydroxylated and targeted for proteasomal degradation, thus preventing the transcription of HIF-1 target genes involved in angiogenesis, metabolism, and cell survival.[9]









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